Physicochemical Properties and Stability Profiling of 2-Methyl-2-(oxan-2-yl)propan-1-amine Hydrochloride: A Technical Guide
Physicochemical Properties and Stability Profiling of 2-Methyl-2-(oxan-2-yl)propan-1-amine Hydrochloride: A Technical Guide
Executive Summary
In modern drug discovery, the incorporation of saturated oxygen heterocycles, such as the tetrahydropyran (oxan) ring, is a proven strategy to modulate lipophilicity, improve aqueous solubility, and optimize pharmacokinetic profiles. 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride (Free base CAS: 1384782-50-6) is a highly specialized, sterically hindered aliphatic amine building block.
This technical guide provides an in-depth analysis of its physicochemical properties, intrinsic stability, and degradation pathways. By utilizing the hydrochloride salt form, researchers can bypass the inherent vulnerabilities of free primary amines—namely, atmospheric oxidation and carbamate formation—while maximizing aqueous solubility for preclinical formulation.
Structural Analysis & Core Physicochemical Properties
The molecular architecture of 2-Methyl-2-(oxan-2-yl)propan-1-amine is defined by three critical structural motifs, each contributing heavily to its physicochemical behavior:
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Tetrahydropyran (THP) Ring: Acts as a bioisostere for cyclohexane or piperidine. The ether oxygen serves as a hydrogen-bond acceptor, lowering the overall LogP compared to its carbocyclic analogs.
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Gem-Dimethyl Spacer: The −C(CH3)2− group situated between the THP ring and the aminomethyl group provides intense steric shielding. This "Thorpe-Ingold" bulk physically blocks metabolic enzymes (e.g., Monoamine Oxidases) and chemical oxidants from accessing the α -carbon of the ether and the amine.
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Primary Amine Hydrochloride: Protonation of the amine (pKa ~10.2) renders the nitrogen non-nucleophilic, securing the molecule against autoxidation and cross-reactivity with electrophilic excipients.
Table 1: Fundamental Physicochemical Properties
Note: Values are calculated/extrapolated based on structural analogs and standard predictive models for aliphatic amine hydrochlorides.
| Property | Value / Description |
| Molecular Formula | C9H19NO⋅HCl |
| Molecular Weight | 193.71 g/mol (Salt); 157.25 g/mol (Free Base) |
| Physical State | White to off-white crystalline powder |
| pKa (Calculated) | 10.2 ± 0.2 (Primary Amine) |
| LogP (Free Base) | ~1.8 |
| LogD (pH 7.4) | ~ -0.5 (Highly hydrophilic at physiological pH) |
| Aqueous Solubility | >100 mg/mL (in unbuffered water, pH < 7) |
Stability Profile & Degradation Pathways
Understanding the causality behind molecular degradation is critical for formulation and storage. The stability of this compound is governed by the interplay between its ether linkage and the sterically hindered amine.
Hydrolytic & Acid/Base Stability
Cyclic ethers like tetrahydropyran are generally stable across a wide physiological pH range. However, under strong aqueous acidic conditions (pH < 2) combined with elevated temperatures, the THP ring becomes susceptible to protonation of the ether oxygen, followed by nucleophilic ring-opening. The hydrochloride salt itself is stable in the solid state, provided ambient humidity is controlled to prevent deliquescence.
Oxidative Stability & Autoxidation
The most critical degradation pathway for ether-containing compounds is autoxidation. Ethers slowly react with atmospheric oxygen via a free-radical chain mechanism to form explosive hydroperoxides at the α -carbon [1].
However, the rate of this hydrogen abstraction is highly dependent on steric accessibility. The presence of the bulky 2-methyl-1-aminopropan-2-yl group at the C2 position of the THP ring provides significant steric hindrance. This structural modification drastically reduces the rate constant ( kp ) for peroxy radical attack compared to unsubstituted tetrahydrofuran or tetrahydropyran [2]. Furthermore, because the amine is locked in its protonated hydrochloride state, it is immune to N-oxidation by reactive oxygen species (ROS).
Fig 1. Primary chemical degradation pathways of 2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride.
Experimental Workflows for Physicochemical Characterization
To ensure trust and self-validation in your analytical data, the following standardized workflows must be employed to empirically verify the properties of this compound.
Workflow 1: Partition Coefficient (LogD) Determination
To accurately determine the lipophilicity of the compound at physiological pH, the Shake-Flask Method should be utilized in accordance with [3].
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Phase Preparation: Pre-saturate n-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours at 25°C.
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Solubilization: Dissolve 10 mg of the API in 10 mL of the pre-saturated aqueous buffer.
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Partitioning: Transfer the aqueous solution into three separate glass vials. Add pre-saturated n-octanol to achieve volume ratios of 1:1, 1:2, and 2:1 (Organic:Aqueous). Shake mechanically for 60 minutes at 25°C.
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Separation: Centrifuge the vials at 3000 rpm for 15 minutes to guarantee complete phase separation without micro-emulsions.
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Quantification: Extract aliquots from both phases and analyze via LC-MS/MS. Calculate LogD using the formula: log10(Coct/Caq) .
Workflow 2: Forced Degradation Profiling
Stress testing is mandatory to identify degradation products and validate the stability-indicating power of analytical procedures, following [4].
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Acid/Base Hydrolysis: Prepare 1 mg/mL API solutions in 0.1 N HCl and 0.1 N NaOH. Incubate in sealed vials at 60°C for 7 days.
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Oxidative Stress: Treat a 1 mg/mL API solution with 3% H2O2 at 25°C for 24 hours. Monitor for the absence of N-oxides (due to HCl salt protection) and the potential formation of THP-hydroperoxides.
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Photolysis: Expose a thin layer of solid API and an aqueous solution to 1.2 million lux-hours of visible light and 200 Wh/m2 of UV light (ICH Q1B compliant).
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Thermal Stress: Store the solid API at 60°C for 4 weeks in a humidity-controlled chamber.
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Analysis: Evaluate all stressed samples against a control using high-resolution LC-MS/MS to determine mass balance and elucidate the structure of any degradants.
Fig 2. ICH Q1A(R2) compliant forced degradation workflow for stability profiling.
Handling, Storage, and Formulation Considerations
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Hygroscopicity & Salt Disproportionation: As an amine hydrochloride, the compound may exhibit hygroscopic behavior at relative humidities >75%. Moisture sorption can lower the microenvironmental pH, potentially accelerating acid-catalyzed ring opening over long-term storage. Store in tightly sealed containers with desiccants.
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Excipient Compatibility: Avoid formulation with reducing sugars (e.g., lactose, glucose). Even as a hydrochloride salt, trace amounts of the free base in equilibrium can react with reducing sugars via the Maillard reaction, leading to browning and API degradation.
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Peroxide Management: Although the gem-dimethyl group sterically hinders autoxidation, long-term storage of the bulk powder should ideally be under an inert atmosphere (Argon or Nitrogen) and protected from light to guarantee zero peroxide accumulation over multi-year shelf lives.
References
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Predicting Autoxidation Stability of Ether- and Amide-Based Electrolyte Solvents The Journal of Physical Chemistry A - ACS Publications URL:[Link]
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Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method OECD Guidelines for the Testing of Chemicals, Section 1 URL:[Link]
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ICH Q1A (R2) Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
